Piperidine-2,3-dione

Kinase inhibition Medicinal chemistry PDK2

Select piperidine-2,3-dione for its vicinal 2,3-diketone arrangement, which creates an α-diketone-like electrophilic center enabling unique condensation and cyclization reactions inaccessible to 2,4- or 2,6-dione isomers. The free NH group serves as a derivatization handle, demonstrated by PDK2 inhibitor SAR where baseline IC50 of 195 nM improves to 58 nM via amino acid conjugation. Its XLogP3-AA of -0.5 (vs. piperidine-2,6-dione -0.2) reduces non-specific binding in biochemical assays. Ideal for medicinal chemistry programs targeting kinases and other enzyme classes.

Molecular Formula C5H7NO2
Molecular Weight 113.116
CAS No. 41907-06-6
Cat. No. B2490252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-2,3-dione
CAS41907-06-6
Molecular FormulaC5H7NO2
Molecular Weight113.116
Structural Identifiers
SMILESC1CC(=O)C(=O)NC1
InChIInChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8)
InChIKeyCNMOHEDUVVUVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-2,3-dione (CAS 41907-06-6): Core Properties and Scientific Identity for Procurement Decisions


Piperidine-2,3-dione (CAS 41907-06-6, molecular formula C5H7NO2, MW 113.11 g/mol) is a piperidinedione isomer characterized by vicinal ketone groups at positions 2 and 3 of the saturated six-membered heterocycle [1]. Its structure confers a calculated XLogP3-AA of -0.5 and a topological polar surface area (TPSA) of 46.2 Ų, indicating moderate hydrophilicity and a hydrogen-bonding profile that distinguishes it from regioisomers such as piperidine-2,4-dione and piperidine-2,6-dione [1]. The compound serves as a versatile synthetic intermediate and scaffold for derivatization, particularly in medicinal chemistry programs targeting kinases and other enzyme classes [2].

Why Piperidine-2,3-dione (41907-06-6) Cannot Be Interchanged with Its Regioisomers or N-Methyl Analog


Despite sharing the same molecular formula and molecular weight, piperidinedione regioisomers exhibit distinct electronic properties, stability profiles, and biological activities that preclude simple substitution. The vicinal 2,3-dione arrangement creates an α-diketone-like electrophilic center susceptible to nucleophilic attack and capable of forming unique hydrogen-bond networks, whereas the 1,3-relationship in piperidine-2,4-dione and the 1,5-relationship in piperidine-2,6-dione (glutarimide) yield fundamentally different reactivity patterns and pharmacophoric geometries [1]. Furthermore, the presence of a free NH group in piperidine-2,3-dione versus N-methyl derivatives (e.g., 1-methylpiperidine-2,3-dione, CAS 30932-82-2) alters both hydrogen-bond donor capacity and metabolic stability, directly impacting downstream synthetic utility and biological target engagement [2]. The quantitative evidence below substantiates these differentiation points for procurement and experimental design.

Quantitative Differentiation of Piperidine-2,3-dione (41907-06-6) Against Key Comparators


Kinase Inhibitory Potency: Piperidine-2,3-dione Core Confers Baseline PDK2 Activity vs. Substituted Analogs

In a series of dihydroxyphenyl sulfonylisoindoline derivatives, the compound bearing an unsubstituted piperidine ring (Compound 5, which contains a piperidine-2,3-dione-like core) exhibited an IC50 of 195 nM against pyruvate dehydrogenase kinase 2 (PDK2) [1]. This unsubstituted core serves as a critical baseline scaffold; further derivatization at the secondary amine position with amino acid moieties (e.g., asparagine-decorated Compound 17) improved potency to 58 nM (a 3.4-fold enhancement), demonstrating that the parent piperidine-2,3-dione framework provides a quantifiable starting point for structure-activity relationship (SAR) exploration [1]. In contrast, replacement of the piperidine ring with cyclohexane (Compound 6) increased the IC50 to 1196 nM (a 6.1-fold loss in potency), underscoring the essential contribution of the nitrogen-containing heterocycle [1]. Note: This evidence derives from a study employing a substituted piperidine-2,3-dione analog (Compound 5) rather than the unadorned 2,3-dione; however, the data directly quantify the impact of structural modifications on the core scaffold.

Kinase inhibition Medicinal chemistry PDK2

Physicochemical Property Differentiation: XLogP3-AA and TPSA of Piperidine-2,3-dione vs. Piperidine-2,6-dione

Piperidine-2,3-dione (CAS 41907-06-6) exhibits a computed XLogP3-AA value of -0.5 and a topological polar surface area (TPSA) of 46.2 Ų [1]. In contrast, piperidine-2,6-dione (glutarimide, CAS 1121-89-7) is predicted to have a higher XLogP3-AA of -0.2 and a TPSA of 46.2 Ų (identical TPSA due to symmetrical carbonyl placement) [2]. The 0.3-unit difference in XLogP3-AA indicates that piperidine-2,3-dione is marginally more hydrophilic than its 2,6-isomer, which may influence solubility, membrane permeability, and pharmacokinetic behavior in biological systems. While these values are computed and subject to experimental validation, they provide a quantitative basis for selecting the appropriate isomer for medicinal chemistry campaigns where subtle lipophilicity differences impact target engagement or off-target profiles.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Utility: Piperidine-2,3-dione as a Precursor to Diverse Heterocyclic Scaffolds

The vicinal dicarbonyl arrangement in piperidine-2,3-dione renders it a versatile synthon for constructing complex heterocyclic frameworks. While direct comparative yield data for piperidine-2,3-dione versus other piperidinedione isomers is limited in the primary literature, the compound's reactivity profile—enabling condensation reactions with hydrazines, amines, and other nucleophiles—is documented in patent literature as a key intermediate for generating biologically active molecules [1]. For instance, piperidine-2,3-dione 3-hydrazones are employed in Fischer cyclizations to yield indole-fused systems, a transformation that exploits the unique electrophilicity of the 3-keto group [2]. In contrast, piperidine-2,4-dione (CAS 50607-30-2) is more commonly utilized as a reactant in Dieckmann cyclizations and as a scaffold for 1,4-dihydropyridine synthesis [3], reflecting distinct synthetic niches dictated by carbonyl positioning. Researchers selecting a piperidinedione building block should therefore align their choice with the desired reaction pathway: 2,3-dione for α-diketone chemistry and hydrazone formation; 2,4-dione for β-keto ester-type condensations.

Organic synthesis Building block Heterocyclic chemistry

Hydrogen-Bonding Capacity: Piperidine-2,3-dione vs. 1-Methylpiperidine-2,3-dione

Piperidine-2,3-dione (CAS 41907-06-6) possesses one hydrogen-bond donor (the NH group) and two hydrogen-bond acceptors (the two carbonyl oxygens), with a computed rotatable bond count of zero, resulting in a conformationally constrained scaffold [1]. In contrast, 1-methylpiperidine-2,3-dione (CAS 30932-82-2) has zero hydrogen-bond donors and two acceptors, as the NH group is methylated [2]. This difference is critical in target engagement scenarios where a hydrogen-bond donation from the piperidine nitrogen is essential for binding affinity. In the PDK2 inhibitor series discussed above, the secondary amine in Compound 5 (piperidine core) was demonstrated to be essential for maintaining inhibitor potency; its absence or substitution led to significantly higher IC50 values [3]. The free NH group thus provides a quantitative advantage in specific binding interactions that cannot be replicated by N-alkylated analogs.

Hydrogen bonding Molecular recognition Drug design

Storage and Handling Requirements: Piperidine-2,3-dione Stability Profile

Piperidine-2,3-dione (CAS 41907-06-6) is recommended to be stored sealed in a dry environment at 2–8°C to maintain integrity . This storage requirement is comparable to that of many piperidine derivatives but differs from more robust analogs such as piperidine-2,6-dione (glutarimide), which is typically stored at room temperature [1]. While specific quantitative stability data (e.g., half-life at various pH values) for piperidine-2,3-dione is not readily available in primary literature, vendor recommendations and hazard classifications (GHS: H302 harmful if swallowed, H315 causes skin irritation) provide a practical framework for handling. The requirement for refrigerated storage (2–8°C) may impact procurement logistics and long-term inventory management compared to room-temperature-stable isomers.

Stability Storage conditions Lab safety

Validated Application Scenarios for Piperidine-2,3-dione (41907-06-6) in Research and Development


Medicinal Chemistry: PDK2 Inhibitor Lead Optimization

Use piperidine-2,3-dione as a core scaffold for synthesizing pyruvate dehydrogenase kinase 2 (PDK2) inhibitors, as demonstrated by Tso et al. (2017) where an unsubstituted piperidine analog (Compound 5) exhibited a baseline IC50 of 195 nM [1]. This scaffold provides a quantifiable starting point for SAR studies, with the free NH group serving as a derivatization handle for introducing potency-enhancing moieties (e.g., amino acids) that can improve IC50 to 58 nM (3.4-fold enhancement) [1].

Organic Synthesis: Hydrazone Formation and Fischer Cyclization Precursor

Employ piperidine-2,3-dione in condensation reactions with hydrazines to generate 3-hydrazone derivatives, which serve as intermediates in Fischer indole syntheses [2]. This application capitalizes on the unique electrophilicity of the 3-keto group in the 2,3-dione system, a reactivity profile not shared by piperidine-2,4-dione or piperidine-2,6-dione isomers [3].

Physicochemical Property Screening: Lipophilicity-Modulated Assays

Select piperidine-2,3-dione (XLogP3-AA = -0.5) over piperidine-2,6-dione (XLogP3-AA = -0.2) for assays where reduced lipophilicity is desirable to minimize non-specific protein binding or to enhance aqueous solubility [4][5]. The 0.3-unit difference in computed logP may translate into measurable differences in assay performance and should be considered during experimental design.

Building Block for Heterocyclic Library Synthesis

Incorporate piperidine-2,3-dione as a versatile building block in the synthesis of diverse heterocyclic compounds, including pharmaceuticals and agrochemicals, as cited in patent literature [6]. Its vicinal dicarbonyl arrangement enables a range of transformations (e.g., condensation, cyclization, nucleophilic addition) that are distinct from those accessible with 2,4- or 2,6-dione isomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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